molecular formula C19H15ClF7N5O2 B602828 Umibecestat CAS No. 1387560-01-1

Umibecestat

Cat. No. B602828
CAS RN: 1387560-01-1
M. Wt: 513.8
InChI Key: PSBBWFNMHDUTRH-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Umibecestat, also known as CNP520, is an oral, small-molecule inhibitor of the aspartyl protease BACE . It was designed to reduce Aβ production to prevent or treat Alzheimer’s disease . It was developed by Novartis and is being jointly developed with Amgen .


Synthesis Analysis

Starting from lead compound 6, 5-amino-1,4-oxazine BACE1 inhibitors were optimized in order to improve potency, brain penetration, and metabolic stability . The insertion of a Me and a CF3 group at the 6-position of the 5-amino-1,4-oxazine led to the development of Umibecestat .


Molecular Structure Analysis

The molecular structure of Umibecestat is represented in a 2D structure . The molecular formula is C19H15ClF7N5O2 .


Chemical Reactions Analysis

Umibecestat shows dose-dependent effects on Aβ40 and a long duration of action in both rat brain and CSF . It also shows a > 75% reduction on Aβ40 and Aβ42 in CSF after dosing and returns slowly to baseline over the next 7 days .


Physical And Chemical Properties Analysis

Umibecestat has a molecular weight of 513.80 . It is a synthetic organic compound .

Scientific Research Applications

  • Safety and Echocardiogram Effects : A pooled analysis of three randomized Phase I/IIa clinical trials, including 372 healthy subjects, confirmed that umibecestat does not have a clinically relevant effect on the QTc interval (a measure of heart rhythm), PR interval, QRS duration, or heart rate, even at supratherapeutic doses. This finding was endorsed by the US Food and Drug Administration (FDA) (Vormfelde et al., 2020).

  • Effectiveness in Alzheimer's Disease Prevention : Studies from the Alzheimer Prevention Initiative (API) Generation Program evaluated umibecestat, a BACE1 inhibitor, for its effectiveness in delaying the onset of Alzheimer's disease symptoms in APOE4 carriers. However, recruitment and treatment with umibecestat were terminated in July 2019 due to a signal of mild worsening in some cognitive function measures (Tariot et al., 2020).

  • Biomarker Phenotyping in Alzheimer's Disease : The API Generation Program also collected data from imaging and fluid biomarkers to evaluate the effectiveness of umibecestat and another treatment, CAD106. This study aimed to explore the relationships between various biomarkers and baseline characteristics of participants (Rouzade‐Dominguez et al., 2020).

  • Challenges in Alzheimer's Disease Drug Development : The discontinuation of umibecestat's development due to cognitive function worsening has cast a longer shadow on the prospects for BACE1 inhibitors in Alzheimer’s disease treatment. This aligns with the trend of failed trials in amyloid-modulating Alzheimer disease candidates, questioning the viability of this strategy for developing effective Alzheimer's therapeutics (Mullard, 2019).

  • Impact on Brain Volumes : Another study in the API Generation Program focused on the effects of umibecestat treatment and its discontinuation on hippocampal and whole-brain volumes. It examined whether BACE inhibitor-related brain shrinkage was apparent soon after treatment initiation, non-progressive, limited to amyloid-positive participants, and reversible following discontinuation (Reiman et al., 2020).

Mechanism of Action

Umibecestat is a beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1) inhibitor with IC50s of 11 nM and 10 nM for human BACE-1 and mouse BACE-1, respectively . It reduces the production of amyloid beta-peptide that accumulates in the brain of patients with Alzheimer’s disease .

properties

IUPAC Name

N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF7N5O2/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBBWFNMHDUTRH-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1387560-01-1
Record name Umibecestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387560011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UMIBECESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4612B80545
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.